Cas no 127801-87-0 (Ethyl 6-Methyl-2-Phenylimidazo1,2-APyridine-3-Carboxylate)
Ethyl 6-Methyl-2-Phenylimidazo1,2-APyridine-3-Carboxylate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 6-methyl-2-phenylimidazo[1,2-a]pyridine-3-carboxylate
- AC1LSYS3
- CHEBI:272975
- CHEMBL415506
- CTK6F5554
- HMS2415J14
- Oprea1_133260
- BUTTPARK 14\05-92
- 3-(Ethoxycarbonyl)-6-methyl-2-phenylimidazo[1,2-a]pyridine
- SCHEMBL19723665
- MFCD00139521
- 127801-87-0
- CS-0329104
- Imidazo[1,2-a]pyridine-3-carboxylic acid, 6-methyl-2-phenyl-, ethyl ester
- CFA80187
- BDBM50060097
- ethyl6-methyl-2-phenylimidazo[1,2-a]pyridine-3-carboxylate
- MLS000543197
- Ethyl6-methyl-2-phenylimidazo(1,2-a)pyridine-3-carboxylate
- 3E-707
- SMR000169166
- 6-Methyl-2-phenyl-imidazo[1,2-a]pyridine-3-carboxylic acid ethyl ester
- AKOS005087390
- Ethyl 6-Methyl-2-Phenylimidazo1,2-APyridine-3-Carboxylate
-
- MDL: MFCD00139521
- Inchi: 1S/C17H16N2O2/c1-3-21-17(20)16-15(13-7-5-4-6-8-13)18-14-10-9-12(2)11-19(14)16/h4-11H,3H2,1-2H3
- InChI Key: PGKICPOZCQGAHE-UHFFFAOYSA-N
- SMILES: O(CC)C(C1=C(C2C=CC=CC=2)N=C2C=CC(C)=CN12)=O
Computed Properties
- Exact Mass: 280.12128
- Monoisotopic Mass: 280.121177757g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 21
- Rotatable Bond Count: 4
- Complexity: 368
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.3
- Topological Polar Surface Area: 43.6Ų
Experimental Properties
- PSA: 43.6
Ethyl 6-Methyl-2-Phenylimidazo1,2-APyridine-3-Carboxylate Security Information
- Hazard Statement: Irritant
-
Hazardous Material Identification:
Ethyl 6-Methyl-2-Phenylimidazo1,2-APyridine-3-Carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | E938990-2.5mg |
Ethyl 6-Methyl-2-Phenylimidazo[1,2-A]Pyridine-3-Carboxylate |
127801-87-0 | 2.5mg |
$ 50.00 | 2022-06-05 | ||
| TRC | E938990-5mg |
Ethyl 6-Methyl-2-Phenylimidazo[1,2-A]Pyridine-3-Carboxylate |
127801-87-0 | 5mg |
$ 65.00 | 2022-06-05 | ||
| TRC | E938990-25mg |
Ethyl 6-Methyl-2-Phenylimidazo[1,2-A]Pyridine-3-Carboxylate |
127801-87-0 | 25mg |
$ 95.00 | 2022-06-05 | ||
| Alichem | A029186356-1g |
Ethyl 6-methyl-2-phenylimidazo[1,2-a]pyridine-3-carboxylate |
127801-87-0 | 95% | 1g |
481.80 USD | 2021-06-01 | |
| Chemenu | CM151113-1g |
ethyl 6-methyl-2-phenylimidazo[1,2-a]pyridine-3-carboxylate |
127801-87-0 | 95% | 1g |
$471 | 2021-08-05 | |
| Apollo Scientific | OR9636-250mg |
Ethyl 6-methyl-2-phenylimidazo[1,2-a]pyridine-3-carboxylate |
127801-87-0 | 250mg |
£160.00 | 2025-02-21 | ||
| abcr | AB248503-250 mg |
Ethyl 6-methyl-2-phenylimidazo[1,2-a]pyridine-3-carboxylate |
127801-87-0 | 250 mg |
€143.20 | 2023-07-20 | ||
| Chemenu | CM151113-1g |
ethyl 6-methyl-2-phenylimidazo[1,2-a]pyridine-3-carboxylate |
127801-87-0 | 95% | 1g |
$606 | 2024-08-02 | |
| abcr | AB248503-250mg |
Ethyl 6-methyl-2-phenylimidazo[1,2-a]pyridine-3-carboxylate; . |
127801-87-0 | 250mg |
€324.20 | 2025-04-21 | ||
| Ambeed | A681065-1g |
Ethyl 6-methyl-2-phenylimidazo[1,2-a]pyridine-3-carboxylate |
127801-87-0 | 95+% | 1g |
$568.0 | 2024-04-25 |
Ethyl 6-Methyl-2-Phenylimidazo1,2-APyridine-3-Carboxylate Suppliers
Ethyl 6-Methyl-2-Phenylimidazo1,2-APyridine-3-Carboxylate Related Literature
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M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
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Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
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Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
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4. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
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Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
Additional information on Ethyl 6-Methyl-2-Phenylimidazo1,2-APyridine-3-Carboxylate
Ethyl 6-Methyl-2-Phenylimidazo[1,2-a]Pyridine-3-Carboxylate: A Comprehensive Overview
Ethyl 6-Methyl-2-Phenylimidazo[1,2-a]Pyridine-3-Carboxylate, identified by the CAS number 127801-87-0, is a chemically synthesized compound belonging to the class of imidazopyridine derivatives. This compound has garnered significant attention in recent years due to its unique structural properties and potential applications in various fields, particularly in pharmacology and materials science. The molecule's structure, which includes a methyl group at position 6 and a phenyl group at position 2 of the imidazopyridine ring system, contributes to its distinctive chemical behavior and reactivity.
The synthesis of Ethyl 6-Methyl-2-Phenylimidazo[1,2-a]Pyridine-3-Carboxylate involves a multi-step process that typically begins with the preparation of the imidazopyridine core. Recent advancements in synthetic methodologies have enabled chemists to optimize the reaction conditions, thereby improving the yield and purity of the final product. For instance, researchers have explored the use of microwave-assisted synthesis to accelerate the formation of the imidazopyridine ring system, which has proven to be both time-efficient and environmentally friendly.
One of the most promising aspects of this compound is its pharmacological activity. Studies have demonstrated that Ethyl 6-Methyl-2-Phenylimidazo[1,2-a]Pyridine-3-Carboxylate exhibits potent anti-inflammatory and antioxidant properties, making it a potential candidate for drug development in the treatment of chronic inflammatory diseases. Furthermore, preliminary in vitro studies suggest that this compound may possess anticancer activity by targeting specific signaling pathways involved in tumor progression.
In addition to its pharmacological applications, Ethyl 6-Methyl-2-Phenylimidazo[1,2-a]Pyridine-3-Carboxylate has shown potential in materials science. Its unique electronic properties make it a suitable candidate for use in organic electronics, such as light-emitting diodes (LEDs) and field-effect transistors (FETs). Recent research has focused on incorporating this compound into organic semiconductors to enhance their performance and stability under various operating conditions.
The structural versatility of Ethyl 6-Methyl-2-Phenylimidazo[1,2-a]Pyridine-3-Carboxylate also allows for further functionalization, enabling researchers to explore its applications in other areas such as catalysis and sensors. For example, derivatives of this compound have been investigated as catalysts for various organic reactions, including oxidation and cycloaddition processes. These studies highlight the compound's potential as a versatile building block in organic synthesis.
Despite its numerous advantages, the commercialization of Ethyl 6-Methyl-2-Phenylimidazo[1,2-a]Pyridine-3-Carboxylate faces several challenges. One major concern is its scalability; while laboratory-scale synthesis is feasible, large-scale production requires optimization of reaction conditions to ensure cost-effectiveness and environmental sustainability. Additionally, further preclinical studies are needed to fully understand the compound's toxicity profile and efficacy in vivo.
In conclusion, Ethyl 6-Methyl-2-Phenylimidazo[1,2-a]Pyridine -Carboxylate represents a promising compound with diverse applications across multiple disciplines. Its unique chemical structure and versatile properties make it an attractive target for both academic research and industrial development. As research continues to uncover new insights into its potential uses, this compound is poised to play a significant role in advancing modern science and technology.
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